molecular formula C14H10ClNO4 B6394044 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% CAS No. 1261949-58-9

3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95%

Cat. No. B6394044
CAS RN: 1261949-58-9
M. Wt: 291.68 g/mol
InChI Key: NXGPBFCPUFOIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid (3-CMPI) is an organic compound that belongs to the isonicotinic acid family. It is an important chemical intermediate used in the synthesis of many compounds and has a wide range of applications in the pharmaceutical, agricultural, and chemical industries. 3-CMPI is a valuable chemical reagent that is used in the synthesis of various drugs and other compounds. It is a versatile compound that can be used to synthesize a variety of compounds with different functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% is not well understood. However, it is believed that the compound acts as a proton donor or acceptor in the presence of a Lewis acid. It is also believed to be involved in the formation of a complex between the Lewis acid and the substrate, which facilitates the reaction. In addition, 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% is believed to be involved in the formation of a complex between the substrate and the Lewis acid, which facilitates the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% are not well understood. However, it is believed that the compound may have an effect on the metabolism of various compounds, such as amino acids, carbohydrates, and lipids. In addition, 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% may have an effect on the expression of various genes. It is also believed that the compound may have an effect on the activity of various enzymes, such as those involved in the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% in laboratory experiments include its versatility, cost-effectiveness, and ease of use. It is also a relatively stable compound and is not readily degraded by heat or light. The main limitation of using 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% in laboratory experiments is its toxicity. The compound is highly toxic and should be handled with caution. In addition, 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% should be stored in a cool, dry place and should not be exposed to direct sunlight.

Future Directions

The future directions for the use of 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% in scientific research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and other fields. In addition, further research is needed to investigate the mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% and to develop more efficient and cost-effective methods for its synthesis. Further research is also needed to explore the potential uses of 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% in the synthesis of polymers, dyes, and other materials. Finally, further research is needed to investigate the potential applications of 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% in the field of nanotechnology.

Synthesis Methods

3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods. The most common methods used to synthesize 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% involve the use of a Grignard reaction, a Friedel-Crafts alkylation, and a multi-step process involving the formation of an intermediate compound. The Grignard reaction involves the reaction of an alkyl halide with magnesium in the presence of a base to form an alkyl magnesium halide. The Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid. The multi-step process involves the formation of an intermediate compound, which is then reacted with an alkyl halide to form the desired 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95%.

Scientific Research Applications

3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various drugs and other compounds, such as antibiotics, antifungals, and anti-cancer agents. It is also used in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, 3-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% is used in the synthesis of various dyes, pigments, and other materials. It is also used in the synthesis of various catalysts, such as Lewis acids and organometallic complexes.

properties

IUPAC Name

3-(2-chloro-5-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)8-2-3-12(15)10(6-8)11-7-16-5-4-9(11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGPBFCPUFOIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688319
Record name 3-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261949-58-9
Record name 3-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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